2-Boc-Amino-3-iodo-4-chloropyridine
Overview
Description
2-Boc-Amino-3-iodo-4-chloropyridine, also known by its IUPAC name tert-butyl 4-chloro-3-iodo-2-pyridinylcarbamate, is a chemical compound with the molecular formula C10H12ClIN2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with chlorine, iodine, and a tert-butoxycarbonyl (Boc) protected amino group. It is primarily used in organic synthesis and medicinal chemistry due to its reactivity and functional group compatibility .
Preparation Methods
The synthesis of 2-Boc-Amino-3-iodo-4-chloropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Nitration: of a pyridine derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Protection: of the amino group with a Boc group.
Halogenation: to introduce chlorine and iodine substituents on the pyridine ring.
Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
2-Boc-Amino-3-iodo-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide sources.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds. Typical reagents include boronic acids and palladium catalysts.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Boc-Amino-3-iodo-4-chloropyridine is widely used in scientific research, particularly in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: For the construction of complex molecules in research and development.
Biological Studies: As a probe or intermediate in the study of biological pathways and mechanisms.
Industrial Applications: In the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Boc-Amino-3-iodo-4-chloropyridine largely depends on its use in specific reactions. In coupling reactions, for example, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The molecular targets and pathways involved are typically those associated with the specific reaction or application it is used in .
Comparison with Similar Compounds
Similar compounds to 2-Boc-Amino-3-iodo-4-chloropyridine include other halogenated pyridine derivatives such as:
- 2-Boc-Amino-3-chloro-4-iodopyridine
- 2-Boc-Amino-3-bromo-4-chloropyridine
- 2-Boc-Amino-3-iodo-4-fluoropyridine
What sets this compound apart is its specific combination of substituents, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group transformations is required .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCXGKTUUXLBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733222 | |
Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-96-4 | |
Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Boc-Amino-3-iodo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.